molecular formula C11H11NO2 B421401 [5-(4-Amino-phenyl)-furan-2-yl]-methanol CAS No. 54146-51-9

[5-(4-Amino-phenyl)-furan-2-yl]-methanol

Cat. No.: B421401
CAS No.: 54146-51-9
M. Wt: 189.21g/mol
InChI Key: PGRYIWSQXZECGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS 54146-51-9) is a furan-based chemical building block with a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol . This compound features a benzene ring linked to a furan-methanol group, presenting two aromatic rings and hydrogen bond donors and acceptors, which make it a valuable scaffold in medicinal chemistry research for constructing more complex molecules . Its structural motifs are commonly explored in developing pharmacologically active compounds, similar to how furan derivatives are utilized in known therapeutics like the diuretic agent Furosemide . Research into analogous structures demonstrates the potential of such frameworks in various biological activities . Researchers can leverage this compound as a key intermediate in organic synthesis and drug discovery efforts. Handle with appropriate care in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(4-aminophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRYIWSQXZECGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 5 4 Amino Phenyl Furan 2 Yl Methanol

Retrosynthetic Analysis of the [5-(4-Amino-phenyl)-furan-2-yl]-methanol Scaffold

A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the structure into simpler, more readily available starting materials. The primary disconnections identify two main fragments: the furan-2-yl-methanol core and the 4-aminophenyl group.

Key Disconnections:

C-C Bond Disconnection: The most apparent disconnection is the carbon-carbon bond between the furan (B31954) ring (at C5) and the phenyl ring. This leads back to a furan synthon and an aryl synthon. This strategy is the foundation for cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid and an aryl halide are joined.

C-N Bond Disconnection: An alternative disconnection targets the amino group on the phenyl ring. This suggests a functional group interconversion strategy, where the amine is derived from a more stable precursor, most commonly a nitro group. This leads to the intermediate [5-(4-Nitro-phenyl)-furan-2-yl]-methanol, which can then be reduced.

Furan Ring Formation: A more fundamental disconnection breaks open the furan ring itself. This approach builds the heterocyclic core from acyclic precursors, such as a 1,4-dicarbonyl compound, via cyclization reactions like the Paal-Knorr synthesis. wikipedia.org

These disconnections give rise to several convergent synthetic pathways, which are detailed in the subsequent sections.

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through several well-established routes, each with distinct advantages and limitations. These methods range from linear, multi-step sequences to more convergent catalytic approaches.

Multi-Step Synthesis Strategies

Multi-step syntheses provide a robust, albeit sometimes lengthy, pathway to the target compound. A common strategy involves a linear sequence starting from a simple furan derivative. For instance, a synthesis might begin with 5-(hydroxymethyl)furfural (HMF), a biomass-derived platform chemical. The aldehyde group of HMF can be protected, followed by the introduction of the nitrogen-containing phenyl ring, and finally, deprotection and functional group manipulation.

A frequently employed multi-step approach involves the initial synthesis of a nitrophenyl-substituted furan, followed by reduction. For example, the Suzuki-Miyaura cross-coupling of 5-formylfuran-2-boronic acid with 1-bromo-4-nitrobenzene (B128438) would yield 5-(4-nitrophenyl)furan-2-carbaldehyde. Subsequent reduction of the aldehyde to a hydroxymethyl group and the nitro group to an amine completes the synthesis.

Palladium-Catalyzed Direct Arylation Approaches in Furan Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and efficient method for forming the C-C bond between the furan and phenyl rings. Direct C-H arylation is particularly attractive as it avoids the pre-functionalization of the furan ring (e.g., conversion to an organometallic derivative), making the process more atom-economical. acs.org

In this approach, a furan derivative, such as furan-2-yl-methanol, is coupled directly with an aryl halide, like 4-bromoaniline (B143363) or 4-iodoaniline. The reaction is typically catalyzed by a palladium complex, often with a specialized ligand to promote C-H activation at the C5 position of the furan. acs.orgacs.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity. acs.org For example, systems combining a palladium source like [Pd(C₃H₅)Cl]₂ with a phosphine (B1218219) ligand have been shown to effectively promote the direct arylation of furan derivatives. acs.org Heck-type mechanisms are often proposed for these transformations, where a remote carbonyl or hydroxyl group can assist in directing the arylation to the desired position. thieme-connect.com

Table 1: Comparison of Palladium-Catalyzed Arylation Conditions for Furans
Catalyst SystemAryl HalideBaseSolventTemperature (°C)Key FeaturesReference
[Pd(C₃H₅)Cl]₂ / TedicypAryl BromideAcONaDMAc150Low catalyst loading, good yields. acs.org
Pd(OAc)₂ / 2-(dicyclohexylphosphino)-biphenylAryl ChlorideInorganic Base (e.g., K₂CO₃)VariousOptimized per substrateEffective for less reactive aryl chlorides. acs.org
Pd(PhCN)₂Cl₂ / 1,10-phenanthrolineArylboronic AcidKFDCE50Remote-group-assisted, favors C5 arylation. thieme-connect.com
Pd(OH)₂/C (Pearlman's catalyst)Aryl BromideNot specifiedNot specifiedNot specifiedMedium to high yields observed. acs.org

Reduction Reactions for Amine Moiety Introduction

The introduction of the amine functionality is most commonly achieved via the reduction of a nitro group. This pathway is highly reliable and utilizes the precursor [5-(4-nitrophenyl)-furan-2-yl]-methanol. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

Commonly used methods for nitro group reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, typically using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com It is often the preferred industrial method but can sometimes affect other reducible groups like alkenes or alkynes.

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are widely used. commonorganicchemistry.comunacademy.com The Fe/HCl system is particularly mild and chemoselective.

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing aromatic nitro groups and is tolerant of many other functional groups, such as esters and aldehydes. commonorganicchemistry.com

Sodium Sulfide (Na₂S): This reagent can be useful when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.com

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamino intermediates. nih.gov

Table 2: Common Reagents for Nitro to Amine Reduction
Reagent/SystemConditionsAdvantagesDisadvantagesReference
H₂ / Pd/CHydrogen gas, solvent (e.g., Ethanol (B145695), Ethyl Acetate)High yield, clean reaction, catalyst is recyclable.May reduce other functional groups (e.g., C=C bonds). Requires specialized equipment for handling H₂. commonorganicchemistry.com
Fe / HCl or NH₄ClAqueous/alcoholic solvent, heatInexpensive, effective, and often chemoselective.Reaction can be heterogeneous; produces iron sludge waste. commonorganicchemistry.com
SnCl₂ · 2H₂OSolvent (e.g., Ethanol), often requires heatMild conditions, good functional group tolerance.Stoichiometric amounts of tin salts are required, which can be toxic and difficult to remove. commonorganicchemistry.com
Trichlorosilane (HSiCl₃) / BaseOrganic base (e.g., tertiary amine)Metal-free, highly chemoselective, tolerates many functional groups.Reagent is sensitive to moisture. google.comorganic-chemistry.org

Furan Ring Formation Strategies for Substituted Furanmethanols

Instead of starting with a pre-formed furan ring, it is possible to construct the 2,5-disubstituted furan ring from acyclic precursors. This approach allows for the incorporation of the required substituents at an early stage.

Paal-Knorr Synthesis: This is a classic and straightforward method for synthesizing furans. wikipedia.org It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. youtube.com For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor bearing the 4-aminophenyl and a protected hydroxymethyl group would be required. While direct, the synthesis of such a specific, unsymmetrical diketone can be challenging. nih.gov

Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration. wikipedia.org This route offers an alternative for accessing substituted furans.

From Nitroalkanes: An efficient two-step sequence involves the nitroaldol (Henry) reaction of a functionalized nitroalkane with an α-oxoaldehyde, followed by acid-catalyzed cyclization of the resulting nitroalkanol to form the 2,5-disubstituted furan. nih.gov

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of 2,5-disubstituted furans. These advancements could be adapted for the synthesis of this compound.

Transition-Metal-Free Synthesis: To reduce reliance on expensive and potentially toxic heavy metals, transition-metal-free methods are being explored. One such approach involves the oxidation of 1,3-dienes to form an endoperoxide, which is then dehydrated to the furan. nih.gov This method can be streamlined using continuous-flow technology, which enhances safety and improves yields. nih.gov

Alternative Catalysts: Catalysts based on other metals like nickel, copper, and gold are emerging as viable alternatives to palladium for furan synthesis. tandfonline.comorganic-chemistry.org For example, nickel catalysis has been used to prepare 2,5-disubstituted furans from aryl iodides and calcium carbide. tandfonline.com

Biomass-Derived Precursors: There is growing interest in using platform molecules derived from biomass, such as 5-(chloromethyl)furfural (CMF) and 5-(hydroxymethyl)furfural (HMF), as starting materials. researchgate.net These readily available compounds can be converted into a wide range of furan derivatives through various catalytic processes.

These novel strategies offer promising avenues for the future synthesis of this compound and its analogues, with potential benefits in terms of cost, efficiency, and environmental impact.

Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of this compound often involves a multi-step process where catalytic reactions are crucial for achieving high selectivity and yield. The primary strategies involve the formation of the biaryl system (furan-phenyl linkage) and the reduction of functional groups.

A key method for constructing the C-C bond between the furan and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgmdpi.com This palladium-catalyzed reaction is a versatile tool for creating biaryl compounds. mdpi.com The general catalytic cycle involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoborane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org In a typical synthesis, a halogenated furan derivative is coupled with a substituted phenylboronic acid. For instance, 5-bromofuran-2-carbaldehyde can be coupled with 4-aminophenylboronic acid. However, a more common route involves coupling with a nitro-substituted boronic acid, as the amino group can be sensitive during the coupling reaction. The nitro precursor, 5-(4-nitrophenyl)furan-2-carbaldehyde, is then subsequently reduced.

The choice of catalyst, ligands, and base is critical for the success of the Suzuki coupling. Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, are frequently used. The base, often an inorganic salt like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), plays a vital role in the transmetalation step. mdpi.com

Following the formation of the carbon skeleton, catalytic reduction is employed to convert the precursor, typically [5-(4-nitro-phenyl)-furan-2-yl]-methanol or 5-(4-nitrophenyl)furan-2-carbaldehyde, to the final product. The reduction of the nitro group to an amine and the aldehyde to a primary alcohol can be achieved in one or multiple steps. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a common method. Alternatively, chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for the selective reduction of the aldehyde to an alcohol, yielding [5-(4-aminophenyl)furan-2-yl]-methanol.

Table 1: Catalytic Systems in the Synthesis of this compound and its Precursors

Reaction Step Catalyst System Reagents & Conditions Yield Selectivity Reference
Suzuki Coupling Pd(PPh₃)₄ 5-Bromofuran-2-carbaldehyde, 4-aminophenylboronic acid, Na₂CO₃, DME/H₂O, 80°C 85% High for C-C coupling
Aldehyde Reduction - 5-(4-aminophenyl)furan-2-carbaldehyde, NaBH₄, Methanol (B129727), 0°C 95% High for aldehyde reduction
Nitro Group Reduction Pd/C [5-(4-nitro-phenyl)-furan-2-yl]-methanol, H₂ gas, solvent (e.g., Ethanol) High High for nitro group reduction General Knowledge

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. Key areas of focus include the use of environmentally benign solvents, renewable starting materials, and atom-economical reactions.

One significant advancement is the use of aqueous media for catalytic reactions like the Suzuki-Miyaura coupling. mdpi.comacs.org Performing the coupling in solvent systems such as aqueous n-butanol or ethanol/water mixtures reduces the reliance on volatile organic compounds (VOCs). mdpi.comacs.org This approach not only offers environmental benefits but can also simplify product separation, as the desired compound may precipitate or be easily extracted from the biphasic mixture. acs.org

The synthesis can also leverage renewable feedstocks. The furan core of the molecule can be derived from biomass. For example, fructose, a simple sugar, can be readily converted to 5-(hydroxymethyl)furfural (HMF), a key platform chemical that serves as a precursor to the furan-2-yl-methanol moiety. researchgate.net This bio-based route presents a sustainable alternative to petroleum-derived starting materials.

Furthermore, the choice of catalytic methods over stoichiometric reagents aligns with green chemistry principles by reducing waste. Catalytic hydrogenation, for instance, uses hydrogen as the reductant and produces water as the only byproduct, offering a cleaner alternative to metal hydride reductions which generate significant inorganic waste.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing for the production of this compound and related compounds. This technology enables enhanced control over reaction parameters, improved safety, and greater scalability. acs.orgresearchgate.net

While a specific flow synthesis for this compound is not extensively documented, the synthesis of analogous 2,5-diaryl furans has been successfully demonstrated in continuous-flow setups. acs.org A hypothetical flow process for this target molecule would likely involve pumping streams of the reactants, such as a halogenated furan derivative and a phenylboronic acid derivative, along with a catalyst solution, through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst.

The benefits of such a system include:

Precise Temperature and Time Control: Microreactors allow for rapid heat exchange and precise control over residence time, which can minimize the formation of byproducts and improve yield.

Enhanced Safety: The small reaction volumes within a flow reactor mitigate the risks associated with handling hazardous reagents or exothermic reactions.

Scalability: Production can be scaled up by running the flow system for longer periods or by "numbering up" (using multiple reactors in parallel), avoiding the challenges of scaling up batch reactors.

Purification and Isolation Techniques for this compound

The final stage in the synthesis of this compound is its purification and isolation to achieve the desired level of purity for its intended research applications. The primary techniques employed are extraction, chromatography, and recrystallization.

Following the reaction, a standard workup procedure typically involves quenching the reaction mixture and performing a liquid-liquid extraction. For instance, after a Suzuki coupling in an aqueous/organic solvent system, the product is extracted into an organic solvent like ethyl acetate (B1210297). orgsyn.org The combined organic layers are then washed with brine to remove residual water-soluble impurities and dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). mdpi.comorgsyn.org

The principal method for purifying the crude product is column chromatography. orgsyn.org This technique separates the target compound from unreacted starting materials, catalyst residues, and byproducts based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.

Table 2: Purification Parameters for Furan-Methanol Derivatives

Technique Stationary Phase Eluent System Monitoring Outcome Reference
Column Chromatography Silica Gel Gradient of Hexanes:Ethyl Acetate (e.g., 9:1 to 3:2) Thin-Layer Chromatography (TLC) Isolation of the pure compound from reaction mixture components. orgsyn.org
Recrystallization Not specified Not specified Melting Point Analysis Further purification of the isolated solid product. nih.gov
Extraction - Ethyl Acetate / Water - Initial separation of the organic product from the aqueous reaction medium. orgsyn.org

The progress of the purification is monitored by thin-layer chromatography (TLC), often visualized under UV light. orgsyn.org Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound. For solid products, recrystallization from a suitable solvent system can be employed as a final purification step to obtain a crystalline material with high purity.

Derivatization and Functionalization of 5 4 Amino Phenyl Furan 2 Yl Methanol

Chemical Transformations Involving the Amino Group

The presence of a primary aromatic amino group on the phenyl ring of [5-(4-Amino-phenyl)-furan-2-yl]-methanol allows for a variety of well-established chemical modifications. These transformations are crucial for modulating the electronic properties, steric hindrance, and potential biological activity of the parent molecule.

The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in drug discovery for altering the physicochemical properties of a lead compound.

Amidation: The reaction of this compound with carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base, yields N-acylated products. For instance, the acylation with heptanoyl chloride would produce N-[4-[5-(hydroxymethyl)furan-2-yl]phenyl]heptanamide. nih.gov While specific literature on the amidation of this exact compound is sparse, general procedures for the acylation of anilines are well-established.

Sulfonamidation: Similarly, the reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, affords the corresponding sulfonamides. A related reaction involves reacting 2-aminophenol (B121084) with 4-methylbenzenesulfonyl chloride to yield N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, demonstrating the feasibility of this transformation on aminophenolic structures. researchgate.net

Table 1: Representative Amidation and Sulfonamidation Reactions

Product Name Reagent Solvent Catalyst/Base Yield (%) Reference
N-[4-[5-(hydroxymethyl)furan-2-yl]phenyl]heptanamide Heptanoyl chloride Dichloromethane (B109758) Triethylamine Not reported nih.gov
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonyl chloride Not specified Not specified 91 researchgate.net

Acylation: Acylation of the amino group can also be achieved using acid anhydrides. A common example is the acetylation with acetic anhydride (B1165640), often in the presence of a base or an acid catalyst. The Friedel-Crafts acylation of furan (B31954) with acetic anhydride is a known industrial process, highlighting the reactivity of furan rings, though this primarily concerns C-acylation of the furan ring itself. orgsyn.org The N-acylation of the aminophenyl moiety is a standard transformation.

Alkylation: The amino group can undergo N-alkylation with alkyl halides or other alkylating agents. These reactions can proceed to give mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the reagents. For instance, the N-alkylation of amines with 2,5-furandimethanol (B16202) has been achieved using a metal-ligand bifunctional iridium catalyst. nih.gov While this example involves a different furan derivative as the alkylating agent, the principle of N-alkylation of an amino group is demonstrated.

Table 2: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Product Type General Conditions Reference
Acylation Acetic anhydride N-acetyl derivative Basic or acidic catalysis orgsyn.org
Alkylation Alkyl halide N-alkyl or N,N-dialkyl derivative Base, polar solvent nih.gov

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. cymitquimica.comorganic-chemistry.org The formation of the azomethine (-C=N-) group is a versatile method for creating new C-N bonds and is widely used in the synthesis of biologically active compounds. nih.gov For example, Schiff bases have been prepared by reacting various primary amines with substituted benzaldehydes in ethanol (B145695) with a few drops of glacial acetic acid. mdpi.com

Table 3: General Conditions for Schiff Base Formation

Aldehyde/Ketone Solvent Catalyst Product Reference
Substituted benzaldehyde Ethanol Glacial acetic acid N-(arylmethylene)aniline derivative cymitquimica.commdpi.com
Furan-2-carbaldehyde Methanol (B129727) Glacial acetic acid N-(furan-2-ylmethylene)aniline derivative cymitquimica.com

The amino group, often after being transformed into an amide or another suitable functional group, can participate in intramolecular cyclization reactions to form new heterocyclic rings. For instance, the reaction of 2-(o-aminophenyl)furans with aldehydes can lead to a Pictet-Spengler-like reaction, resulting in the formation of indole (B1671886) derivatives through furan ring-opening and subsequent indole ring-closure. researchgate.net Another example involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones to yield pyrrol-3-ones. mdpi.com These types of reactions demonstrate the potential of the aminophenyl furan scaffold to serve as a precursor for more complex polycyclic systems.

Modifications of the Methanol Group

The primary alcohol (methanol) group at the 2-position of the furan ring is another key site for functionalization, primarily through oxidation reactions.

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of the oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose. The selective oxidation of 5-(hydroxymethyl)furfural to furan-2,5-dicarbaldehyde (B19676) has been achieved using sodium nitrite (B80452) in phosphoric acid, indicating that the hydroxymethyl group on a furan ring can be effectively oxidized to an aldehyde. researchgate.net

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3) in sulfuric acid (Jones reagent), or nitric acid, will typically oxidize the primary alcohol to a carboxylic acid. organic-chemistry.org The Jones oxidation is a well-established method for converting primary alcohols to carboxylic acids. organic-chemistry.org The oxidation of furfural (B47365) to furoic acid can also be achieved using alkaline water with a suitable catalyst, demonstrating a greener approach to this transformation. exlibrisgroup.com

Table 4: Oxidation of the Methanol Group

Product Oxidizing Agent General Conditions Reference
5-(4-Aminophenyl)furan-2-carbaldehyde Pyridinium chlorochromate (PCC) Anhydrous dichloromethane researchgate.net
5-(4-Aminophenyl)furan-2-carboxylic acid Jones Reagent (CrO3/H2SO4) Acetone organic-chemistry.org
Furan-2,5-dicarbaldehyde Sodium nitrite/Phosphoric acid Room temperature researchgate.net
Furoic acid Alkaline water with catalyst Elevated temperature exlibrisgroup.com

Esterification and Etherification Reactions

The hydroxyl group of this compound is a primary alcohol, making it amenable to standard esterification and etherification reactions. These transformations are crucial for modifying the compound's polarity, solubility, and potential biological activity.

Esterification:

Esterification of the primary alcohol can be achieved through various methods. A common laboratory-scale approach involves the reaction with an acyl chloride or an acid anhydride in the presence of a base to neutralize the generated acid. For instance, the reaction of this compound with acetyl chloride in a suitable solvent like dichloromethane or pyridine would yield the corresponding acetate (B1210297) ester. The amino group on the phenyl ring is a competing nucleophile and may require protection, for example, as an acetamide, prior to esterification to prevent the formation of N-acylated byproducts.

Another well-established method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov This is an equilibrium-driven process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. nih.gov

While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the synthesis of structurally related 5-acetoxymethyl-2-vinylfuran has been reported, demonstrating the feasibility of acetylating a hydroxymethyl group on a furan ring. rsc.orgpearson.com

Etherification:

The Williamson ether synthesis is a widely used method for preparing ethers and can be applied to this compound. researchgate.netresearchgate.net This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to the success of the reaction and to avoid side reactions. As with esterification, the amino group's reactivity needs to be considered, and protection may be necessary.

An alternative approach for the synthesis of methyl or ethyl ethers involves the use of reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol, which has been shown to chemoselectively convert benzyl (B1604629) alcohols to their corresponding ethers. researchgate.net The applicability of this method to this compound would require experimental validation.

The synthesis of various ethers of the related compound 5-(hydroxymethyl)furfural (HMF) has been extensively studied, providing a basis for potential synthetic routes for the etherification of this compound. nih.gov

Halogenation and Other Substitutions of the Hydroxyl Group

The conversion of the hydroxymethyl group of this compound to a halide or other leaving groups opens up possibilities for further functionalization through nucleophilic substitution reactions.

Halogenation:

The hydroxyl group can be converted to a chloro or bromo group using standard halogenating agents. Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. quora.comchemicalbook.com The reaction of this compound with thionyl chloride would be expected to yield 4-(5-(chloromethyl)furan-2-yl)aniline. Care must be taken during this reaction, as the amino group can react with thionyl chloride; therefore, protection of the amino group or careful control of reaction conditions is likely necessary. chemicalbook.com

Similarly, phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding bromide. The synthesis of 5-(chloromethyl)furfural (CMF) from 5-(hydroxymethyl)furfural (HMF) is a well-documented transformation and serves as a precedent for the halogenation of the hydroxymethyl group on the furan ring. acs.orgscbt.com

Other Substitutions:

The hydroxyl group can also be converted into other leaving groups, such as tosylates or mesylates, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonate esters are excellent substrates for nucleophilic substitution reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at this position.

Furan Ring Derivatization Studies

Electrophilic Aromatic Substitution on the Furan Ring (if applicable)

The furan ring is an electron-rich heterocycle and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. chemicalbook.compearson.com In 2,5-disubstituted furans like this compound, the remaining free positions on the furan ring (positions 3 and 4) are available for substitution. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the reaction. The 5-(4-aminophenyl) group and the 2-hydroxymethyl group are both electron-donating, which would further activate the furan ring towards electrophilic attack. Generally, electrophilic substitution on furan occurs preferentially at the α-positions (2 and 5). pearson.comquora.comquora.com Since these positions are already substituted in the title compound, substitution would be directed to the β-positions (3 and 4).

Nitration: Nitrating agents like nitric acid in acetic anhydride are often used for furans to avoid the strongly acidic and oxidative conditions of standard nitration mixtures that can lead to ring degradation.

Sulfonation: Furan can be sulfonated using a pyridine-sulfur trioxide complex.

Friedel-Crafts Acylation: Friedel-Crafts acylation of furans can be achieved using acid anhydrides with milder Lewis acid catalysts, such as ytterbium(III) trifluoromethanesulfonate (B1224126) or aluminum chloride, often at low temperatures to prevent polymerization and other side reactions. researchgate.netrsc.org

The presence of the activating aminophenyl and hydroxymethyl groups would likely enhance the reactivity of the furan ring, but also increase the potential for side reactions, necessitating careful optimization of reaction conditions.

Metal-Catalyzed Coupling Reactions at Furan Ring Positions (e.g., Stille coupling for bis(aminophenyl)furan derivatives)

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules containing furan rings. The Stille coupling, which involves the reaction of an organotin compound with an organic halide or triflate in the presence of a palladium catalyst, is particularly well-suited for the synthesis of biaryl and heteroaryl compounds. harvard.edunih.gov

To synthesize bis(aminophenyl)furan derivatives from this compound, a multi-step approach would be required. First, one of the remaining furan ring positions (3 or 4) would need to be halogenated, for example, through bromination. The resulting bromo-substituted furan could then undergo a Stille coupling reaction with a stannylated aminophenyl reagent, such as (4-aminophenyl)tributylstannane. Alternatively, the bromo-substituted furan could be converted to a stannylfuran derivative and then coupled with a halogenated aminophenyl compound.

The synthesis of 2,5-bis(4-guanidinophenyl)furans has been achieved starting from 2,5-bis(tri-n-butylstannyl)furan, demonstrating the feasibility of Stille coupling for attaching phenyl groups to the furan ring. researchgate.net Furthermore, Stille coupling has been utilized in the synthesis of Furamidine analogs, where furan moieties are coupled with phenyl groups, highlighting the utility of this reaction in constructing such scaffolds. nih.gov

The general conditions for a Stille coupling reaction typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable solvent like DMF or dioxane, often with the addition of a copper(I) co-catalyst to enhance the reaction rate. harvard.edu

Table 1: Potential Stille Coupling Strategy for Bis(aminophenyl)furan Derivatives

StepReactant 1Reactant 2Catalyst/ReagentsProduct
1. HalogenationThis compoundN-Bromosuccinimide (NBS)AIBN, CCl₄[5-(4-Amino-phenyl)-3-bromo-furan-2-yl]-methanol
2. Stille Coupling[5-(4-Amino-phenyl)-3-bromo-furan-2-yl]-methanol(4-Aminophenyl)tributylstannanePd(PPh₃)₄, CuI, DMF[3,5-Bis(4-aminophenyl)furan-2-yl]-methanol

This table represents a hypothetical reaction scheme based on established Stille coupling methodologies.

Hydrogenation and Reduction of the Furan Moiety

The furan ring of this compound can be reduced to the corresponding tetrahydrofuran (B95107) derivative through catalytic hydrogenation. This transformation significantly alters the planarity and electronic properties of the molecule, leading to a more flexible, three-dimensional structure.

The hydrogenation of 2,5-disubstituted furans has been studied, and various catalytic systems have been developed to achieve this transformation. researchgate.netnih.govacs.org Common catalysts for furan hydrogenation include platinum, palladium, and rhodium on various supports, such as carbon or alumina. acs.org The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

The presence of the amino group on the phenyl ring and the hydroxymethyl group on the furan ring may influence the catalytic activity and selectivity of the hydrogenation. It is important to choose a catalyst and reaction conditions that are chemoselective for the furan ring reduction without affecting the other functional groups. For instance, catalytic hydrogenation with Pd/C is a known method for reducing nitro groups, which suggests that under certain conditions, the catalyst might also interact with the amino group.

A study on the electrochemical ring hydrogenation of furfural and related furans has shown that tetrahydrofuran derivatives can be obtained with selectivities up to 33% from furfuryl alcohol using Pd- and Pt-containing electrocatalysts. rsc.org This suggests an alternative, milder approach to the reduction of the furan ring in this compound.

Density functional theory (DFT) studies on the hydrogenation of furan on a Pd(111) surface indicate that tetrahydrofuran (THF) is a kinetically preferred product at lower temperatures. rsc.org

Development of Asymmetric Derivatives and Chiral this compound Analogs

The development of chiral analogs of this compound can be achieved through asymmetric synthesis, introducing stereocenters into the molecule. A key strategy for this is the asymmetric hydrogenation of the furan ring.

Asymmetric homogeneous hydrogenation of 2,5-disubstituted furans has been shown to produce chiral 2,5-disubstituted tetrahydrofurans with good enantioselectivities. researchgate.netacs.org These reactions typically employ chiral catalysts, such as cationic rhodium or iridium complexes with chiral phosphine (B1218219) ligands. For example, rhodium complexes with diphospholane ligands of the butiphane family have been reported to yield enantiomeric excesses (ee) of up to 72% in the hydrogenation of 2,5-disubstituted furans. acs.org Chiral ruthenium catalysts with N-heterocyclic carbene ligands have also been developed for the enantioselective hydrogenation of disubstituted furans. nih.gov

Applying these methodologies to this compound could lead to the synthesis of the corresponding chiral tetrahydrofuran derivatives. The choice of chiral ligand and reaction conditions would be critical in controlling the stereochemical outcome of the reaction.

Another approach to creating chiral derivatives involves the enantioselective functionalization of the hydroxymethyl group or the furan ring. For example, an asymmetric version of a reaction that introduces a new substituent onto the furan ring, or an enzymatic resolution of a racemic mixture of a derivatized form of the compound, could be employed.

Table 2: Examples of Chiral Ligands for Asymmetric Hydrogenation of Furans

Ligand FamilyMetalReported Enantioselectivity (ee)Reference
Diphospholanes (Butiphane)RhodiumUp to 72% acs.org
N-Heterocyclic CarbenesRutheniumHigh (specific values not detailed in abstract) nih.gov
Ferrocene-based ligandsRhodiumSignificant, but lower than butiphane acs.org
Proline-based systemsRhodiumSignificant, but lower than butiphane acs.org

Mechanistic Investigations of Reactions Involving 5 4 Amino Phenyl Furan 2 Yl Methanol

Reaction Kinetics and Thermodynamics

A thorough understanding of reaction kinetics and thermodynamics is fundamental to controlling the synthesis and derivatization of [5-(4-Amino-phenyl)-furan-2-yl]-methanol. While specific quantitative data for this particular compound is sparse in the reviewed literature, general principles and data from related furan (B31954) derivatives provide valuable insights.

The formation of the furan ring itself, often achieved through methods like the Paal-Knorr synthesis, is a critical thermodynamic consideration. Quantum chemical studies on the Paal-Knorr reaction to form furans from 1,4-dicarbonyl compounds have shown the process to be endergonic, with a calculated Gibbs free energy change (ΔG) of +3.7 kcal mol⁻¹. rsc.org This is in contrast to the formation of pyrroles and thiophenes under similar conditions, which are exergonic processes. rsc.org The cyclization step is associated with a significant energy barrier, though the presence of water can lower this barrier. rsc.org For instance, in a neutral aqueous environment, the activation barrier for the cyclization leading to a furan derivative is around 27.1 to 28.9 kcal mol⁻¹. rsc.org However, under acidic conditions (in the presence of H₃O⁺), this barrier can be substantially reduced to as low as 5.5 kcal mol⁻¹ for a hemiketal intermediate. rsc.org

One of the key synthetic routes to this compound involves the reduction of a nitro group on a precursor molecule like 5-(4-nitrophenyl)furan-2-carbaldehyde. Thermodynamic data for isomers of this precursor have been determined experimentally. The standard molar enthalpies of formation (ΔfH°m) in the crystalline state at 298.15 K are crucial for understanding the energy landscape of the synthesis.

Table 1: Standard Molar Enthalpies of Formation and Sublimation for 5-(Nitrophenyl)furan-2-carbaldehyde Isomers

Compound ΔfH°m (cr, 298.15 K) (kJ mol⁻¹) ΔsubH°m (298.15 K) (kJ mol⁻¹)
5-(2-nitrophenyl)-furan-2-carbaldehyde -133.7 ± 3.1 119.2 ± 1.3
5-(3-nitrophenyl)-furan-2-carbaldehyde -152.0 ± 3.2 125.8 ± 1.1
5-(4-nitrophenyl)-furan-2-carbaldehyde -155.8 ± 3.0 128.5 ± 0.8

Data sourced from a study on the thermodynamic properties of 5-(nitrophenyl) furan-2-carbaldehyde isomers. nih.gov

The subsequent hydrogenation of the aldehyde and nitro groups to form the final product is a complex process. Kinetic studies on the hydrogenation of related furan compounds, such as furfural (B47365), provide analogous data. For the hydrogenation of furfural to tetrahydrofurfuryl alcohol using a Raney nickel catalyst, the reaction is first-order with respect to the furfural concentration. scirp.org The activation energies for the two main steps, hydrogenation of the aldehyde and the subsequent hydrodeoxygenation, have been determined.

Table 2: Activation Energies for the Hydrogenation of Furfural

Reaction Step Activation Energy (Ea) (kJ/mol)
Hydrogenation of furfural 24.7
Hydrodeoxygenation of furfuryl alcohol 27.7

Data from a kinetic study on the catalytic hydrogenation of furfural. scirp.org

These data suggest that the initial reduction of the carbonyl group is kinetically slightly more favorable than the removal of the hydroxyl group. While these values are for a different substrate, they offer a reasonable approximation of the energetic demands for the reduction steps in the synthesis of this compound.

Proposed Reaction Mechanisms for Synthesis and Derivatization

The synthesis and derivatization of this compound can be achieved through several mechanistic pathways.

Synthesis Mechanisms:

Paal-Knorr Synthesis followed by functional group transformations: A plausible synthetic route begins with the Paal-Knorr condensation of a 1,4-dicarbonyl precursor to form the furan ring. wikipedia.orgrgmcet.edu.in For the target molecule, this would likely involve a precursor with the aminophenyl and a protected hydroxymethyl or carboxyl group already in place. The mechanism of the furan synthesis proceeds via protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.org DFT studies have suggested that a hemiaminal cyclization pathway is preferred, with water playing a key catalytic role in the hydrogen transfer steps. researchgate.net

Suzuki-Miyaura Cross-Coupling: A common and versatile method for forming the C-C bond between the furan and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. rsc.org This typically involves the reaction of a halogenated furan derivative (e.g., 5-bromofuran-2-carbaldehyde) with 4-aminophenylboronic acid. The catalytic cycle, generally employing a palladium(0) catalyst, consists of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the furan derivative to form a Pd(II) species.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst. youtube.comyoutube.com

Nitro Reduction Pathway: An alternative approach involves the synthesis of a nitro-substituted precursor, such as 5-(4-nitrophenyl)furan-2-carbaldehyde, followed by reduction of both the nitro and aldehyde functionalities. The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) or with reducing metals like iron, tin, or zinc in an acidic medium. rsc.org The mechanism of catalytic hydrogenation of nitroarenes is complex and can proceed through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine before reaching the final amine. nih.gov

Derivatization Mechanisms:

Oxidation of the Hydroxymethyl Group: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The mechanism of oxidation, for instance using a chromium(VI) reagent in acidic conditions (Jones oxidation), involves the formation of a chromate (B82759) ester. This is followed by an elimination reaction where a base (such as water) removes a proton from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond and the reduction of chromium. youtube.com Palladium-catalyzed aerobic oxidation provides a greener alternative, where the mechanism involves activation of the alcohol by the Pd(II) catalyst, followed by β-hydride elimination. nih.gov

Electrophilic Substitution on the Aromatic Rings: Both the furan and the aminophenyl rings can undergo electrophilic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. The furan ring is also susceptible to electrophilic attack, typically at the C5 position if unsubstituted, but in this case, substitution would occur at the available C3 or C4 positions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. pearson.com

Role of Catalysis in this compound Transformations

Catalysis is indispensable for many of the synthetic and derivatization reactions involving this compound, enhancing reaction rates, yields, and selectivity.

In the Suzuki-Miyaura coupling , the choice of the palladium catalyst and its associated ligands is critical. Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst, influencing its solubility, and modulating its electronic and steric properties, which in turn affect the efficiency of the catalytic cycle. researchgate.net For instance, electron-donating and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps. researchgate.net Both monophosphine and bisphosphine ligands have been successfully employed, with the optimal choice often depending on the specific substrates. researchgate.net Nickel-based catalysts have also emerged as a more earth-abundant alternative to palladium for Suzuki-Miyaura couplings. youtube.comresearchgate.net

For the Paal-Knorr synthesis , the reaction is typically catalyzed by acids. Brønsted acids (e.g., sulfuric acid, acetic acid) or Lewis acids can be used to promote the condensation reaction. wikipedia.orgrgmcet.edu.in Interestingly, deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have been shown to act as both the solvent and a catalyst for Paal-Knorr reactions, offering a greener alternative to traditional acidic conditions. researchgate.net

In the catalytic hydrogenation of the nitro group, transition metals like palladium, platinum, and nickel on a solid support (e.g., carbon) are commonly used. rsc.org These catalysts facilitate the dissociation of molecular hydrogen and its addition across the nitro group. The nature of the catalyst and support can influence the selectivity of the reduction, for example, by minimizing the hydrogenation of the aromatic rings.

For the oxidation of the hydroxymethyl group , palladium catalysts are effective for aerobic oxidation. nih.govrsc.org The catalytic cycle often involves a Pd(II) species which, after the oxidation of the alcohol, is reduced to Pd(0). The reoxidation of Pd(0) back to Pd(II) by molecular oxygen is a key step for catalyst turnover. The use of specific ligands can prevent catalyst deactivation and improve reaction efficiency. nih.gov

Solvent Effects and Reaction Environment Influences

In the Suzuki-Miyaura reaction , the solvent can influence the different steps of the catalytic cycle. While a wide range of solvents can be used, the choice can sometimes affect the reaction's efficiency and selectivity. nih.gov For instance, polar solvents were initially thought to promote the reaction by stabilizing anionic transition states during oxidative addition, but further studies have shown that the relationship between solvent polarity and selectivity is more complex. researchgate.net The use of water as a co-solvent is common and can be beneficial, and research into greener solvents like propylene (B89431) carbonate is ongoing. researchgate.net

For the Paal-Knorr synthesis , the reaction can be performed under various conditions, from aqueous acidic solutions to solvent-free systems. wikipedia.orgrgmcet.edu.in As mentioned, deep eutectic solvents have been shown to be effective media for this reaction. researchgate.net Microwave-assisted Paal-Knorr reactions have also been developed, often leading to significantly reduced reaction times and improved yields. researchgate.net

The catalytic hydrogenation of the nitro group is typically carried out in a solvent that can dissolve the substrate and is inert under the reaction conditions. Alcohols like ethanol (B145695) or methanol (B129727) are common choices. The pressure of hydrogen gas is also a critical parameter, with higher pressures generally leading to faster reaction rates.

The pH of the reaction medium can also be a crucial factor. For example, in the oxidation of hydroxymethylfurans, the pH can influence the product distribution and the stability of the starting material and products. In some enzymatic or whole-cell biocatalytic oxidations of related compounds, controlling the pH is essential for achieving high yields and selectivity. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass.

For [5-(4-Amino-phenyl)-furan-2-yl]-methanol, the expected exact mass can be calculated from its molecular formula, C₁₁H₁₁NO₂. This technique would confirm the molecular ion peak, typically observed as the protonated molecule [M+H]⁺ in positive ion mode electrospray ionization (ESI).

Table 1: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass Observed m/z (Predicted)
[M+H]⁺ [C₁₁H₁₂NO₂]⁺ 190.0863 ~190.0863
[M+Na]⁺ [C₁₁H₁₁NNaO₂]⁺ 212.0682 ~212.0682

Furthermore, HRMS is instrumental in impurity profiling. By analyzing the mass spectrum for other signals, potential impurities arising from synthesis starting materials, by-products, or degradation products can be identified. Tandem MS (MS/MS) experiments would involve fragmenting the molecular ion to provide structural information, helping to characterize both the target compound and any co-isolated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity

¹H NMR provides information on the number and type of protons in a molecule. For this compound, distinct signals would be expected for the aromatic protons on the phenyl and furan (B31954) rings, the methylene protons of the methanol (B129727) group, and the amine and hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H (ortho to NH₂) 6.6 - 6.8 Doublet (d) 2H
Phenyl-H (meta to NH₂) 7.3 - 7.5 Doublet (d) 2H
Furan-H (position 3) 6.3 - 6.5 Doublet (d) 1H
Furan-H (position 4) 6.5 - 6.7 Doublet (d) 1H
Methylene (-CH₂OH) 4.5 - 4.7 Singlet (s) 2H
Amine (-NH₂) 3.5 - 4.5 Broad (br s) 2H

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Furan C-2 (with -CH₂OH) 156 - 158
Furan C-5 (with Ph-NH₂) 153 - 155
Phenyl C-1 (with Furan) 120 - 122
Phenyl C-4 (with -NH₂) 146 - 148
Phenyl C-2, C-6 125 - 127
Phenyl C-3, C-5 114 - 116
Furan C-3 106 - 108
Furan C-4 111 - 113

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the adjacent protons on the furan ring (H-3 and H-4) and between the ortho- and meta-protons on the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies which protons are directly attached to which carbon atoms. It would show a correlation peak between each proton signal and the signal of the carbon it is bonded to (e.g., the methylene protons and the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting different fragments of the molecule. For instance, HMBC would show correlations from the furan protons to the phenyl carbons and from the methylene protons to the furan carbons, confirming the connectivity of the major structural units.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be used to confirm the spatial arrangement of substituents, for example, showing through-space correlations between the protons on the furan ring and the ortho protons of the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR and Raman Active Functional Group Frequencies

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹)
O-H (alcohol) Stretching 3200 - 3500 (Broad)
N-H (amine) Symmetric/Asymmetric Stretch 3300 - 3500 (Two sharp bands)
C-H (aromatic) Stretching 3000 - 3100
C-H (alkane) Stretching 2850 - 2960
C=C (aromatic) Stretching 1500 - 1620
C-O (alcohol) Stretching 1000 - 1260

The broad O-H stretch from the alcohol and the distinct double peak of the primary amine N-H stretches would be key features in the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. It would confirm the planarity of the furan and phenyl rings and reveal the dihedral angle between them. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is essential for both the purification of the compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, likely using a C18 column with a mobile phase gradient of water and acetonitrile or methanol, would be the primary method for determining the purity of the compound. A detector such as a UV-Vis spectrophotometer would be used, set to the absorbance maximum of the conjugated system. The purity is determined by the percentage of the total peak area that corresponds to the main component.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable (or can be derivatized to be so), GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could also be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to determine appropriate solvent systems for column chromatography purification. For this compound, a silica (B1680970) gel plate with a solvent system like ethyl acetate (B1210297)/hexane would likely provide good separation, with visualization under UV light.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a molecule like this compound, which possesses chromophoric groups (the phenyl and furan rings), HPLC coupled with a Diode Array Detector (DAD) or UV-Vis detector is particularly effective.

A typical HPLC method for the analysis of furan derivatives involves a reversed-phase approach, where a non-polar stationary phase is used with a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve the analyte from any impurities or related compounds.

A study on the analysis of major furan derivatives utilized a C8 column with a gradient mobile phase of 0.1% acetic acid in water and methanol. nih.gov Another application demonstrated the separation of furans on a C18 column with a mobile phase consisting of water and acetonitrile. sigmaaldrich.com Based on these established methods for similar compounds, a robust HPLC method for this compound can be developed. The inclusion of the polar amino and hydroxyl groups in the target compound will influence its retention behavior, likely resulting in shorter retention times compared to less polar furan derivatives under reversed-phase conditions.

Below is a hypothetical, yet representative, data table outlining the HPLC parameters for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Value
Column Ascentis® Express C18, 5 cm x 3.0 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm
Injection Volume 5 µL

| Expected Retention Time | 4.5 - 5.5 min |

This data is illustrative and based on methods for structurally similar compounds.

Method validation would be a critical next step, ensuring the linearity, accuracy, precision, and sensitivity of the developed method for its intended purpose. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step, such as silylation, may be necessary to increase its volatility and thermal stability, which is a common practice for compounds containing polar functional groups like amines and alcohols.

The GC component separates the analytes based on their boiling points and interactions with the stationary phase of the capillary column. Following separation, the compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

Several studies have detailed the GC-MS analysis of furan derivatives, often employing a non-polar column like a HP-5MS. mdpi.comresearchgate.netresearchgate.net The temperature program is optimized to ensure good separation of the target analyte from other components in the sample. For detection, the mass spectrometer can be operated in either full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

A study on the simultaneous analysis of furan and its derivatives reported separation within 9.5 minutes using a HP-5MS column. mdpi.comresearchgate.netresearchgate.net Another research provided retention times for various furan derivatives on an HP-5 MS column, for instance, furfural (B47365) at 7.11 minutes. researchgate.net

The following table presents plausible GC-MS parameters for the analysis of the derivatized form of this compound.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

Parameter Value
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Inlet Temperature 280 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-450 m/z

| Expected m/z fragments | Dependent on derivatization agent and fragmentation pattern |

This data is illustrative and based on methods for structurally similar compounds. The specific m/z fragments would need to be determined experimentally.

The fragmentation pattern in the mass spectrum would be crucial for confirming the structure of this compound. Key fragments would likely correspond to the loss of the methanol group, cleavage of the furan ring, and fragmentation of the aminophenyl moiety.

Computational Chemistry and Theoretical Modeling of 5 4 Amino Phenyl Furan 2 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of medium-sized organic molecules like [5-(4-Amino-phenyl)-furan-2-yl]-methanol. DFT methods are known for providing a good balance between computational cost and accuracy.

Theoretical studies on similar furan (B31954) derivatives often employ DFT to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would be crucial in determining the planarity of the furan and phenyl rings and the orientation of the hydroxymethyl and amino groups. The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP), can also be elucidated. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

Table 1: Exemplary Predicted Geometric Parameters for this compound using DFT

ParameterPredicted Value
C-C bond length (furan)~1.35-1.44 Å
C-O bond length (furan)~1.36 Å
C-C bond length (phenyl)~1.39-1.40 Å
C-N bond length~1.40 Å
C-O bond length (methanol)~1.43 Å
Dihedral angle (phenyl-furan)~20-40 degrees

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar aromatic heterocyclic compounds.

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate results, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are examples of ab initio approaches.

For this compound, ab initio calculations could be used to refine the geometric and electronic structures obtained from DFT. They are particularly useful for benchmarking the results of less computationally expensive methods and for studying systems where electron correlation effects are significant.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around the single bonds, particularly the bond connecting the phenyl and furan rings and the bond connecting the furan ring to the hydroxymethyl group. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion, thus mapping the potential energy surface.

Computational studies on substituted biphenyls and phenylfurans have shown that the rotational barrier is influenced by steric and electronic effects of the substituents semanticscholar.orgcomporgchem.combiomedres.usbiomedres.us. For this compound, theoretical calculations would involve rotating the phenyl ring relative to the furan ring to determine the rotational energy barrier. This would reveal the most stable conformation (likely a non-planar arrangement to minimize steric hindrance) and the energy required to rotate through a planar transition state.

Table 2: Illustrative Rotational Energy Barriers for this compound

Rotation AxisMost Stable Conformation (Dihedral Angle)Rotational Barrier (kcal/mol)
Phenyl-Furan Bond~30°~4-8
Furan-CH2OH BondGauche~2-5

Note: These values are hypothetical and based on typical rotational barriers found in similar substituted aromatic systems.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application nih.govresearchgate.netgithub.ionmrdb.orgnmrdb.orgbohrium.com.

By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts nih.gov. These calculations are often performed using DFT methods, and the accuracy can be improved by considering solvent effects and averaging over different stable conformations. Comparing the predicted spectra with experimental data can help to confirm the structure of the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (furan, adjacent to O)155-160157.8
C (furan, adjacent to phenyl)140-145142.5
C (phenyl, attached to furan)125-130128.2
C (phenyl, para to furan)145-150147.9
C (hydroxymethyl)55-6058.1

Note: This table presents an illustrative comparison. The predicted values are based on general knowledge of NMR spectroscopy and computational predictions for similar structures.

Reaction Mechanism Elucidation Through Computational Pathways

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the reactivity of this compound and for designing synthetic routes to its derivatives.

Computational studies on furan derivatives have explored various reaction pathways, such as cycloadditions and electrophilic substitutions pku.edu.cnresearchgate.netresearchgate.net. For the target molecule, DFT calculations could be used to investigate, for example, the mechanism of electrophilic aromatic substitution on the phenyl or furan ring, or the reactions involving the amino and hydroxymethyl functional groups. By mapping the potential energy surface for a proposed reaction, the most favorable pathway can be identified.

Molecular Docking and Dynamics Simulations (relevant for derivatives research)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex ijper.orgnih.gov. This is particularly relevant in drug discovery, where it is used to predict the binding of a small molecule ligand to the active site of a protein.

For derivatives of this compound, molecular docking studies could be employed to explore their potential biological activities researchgate.netsemanticscholar.orgmdpi.comijabbr.comijpsr.com. By docking these derivatives into the binding sites of various enzymes or receptors, it is possible to predict their binding affinities and modes of interaction. This can help to identify promising candidates for further experimental investigation.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon binding youtube.com.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies, informed by computational methods like Density Functional Theory (DFT), are instrumental in predicting the characteristics of novel compounds. These studies systematically correlate a molecule's structural features with its macroscopic properties.

Electronic Properties

The electronic properties of this compound are largely dictated by the interplay between the electron-donating aminophenyl group and the electron-rich furan ring. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap are critical determinants of the molecule's reactivity and optical properties. nih.gov

Theoretical calculations on similar furan derivatives have shown that the nature and position of substituents significantly influence the electronic landscape. arxiv.org For instance, the amino group on the phenyl ring is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, the hydroxymethyl group (-CH2OH) can act as a weak electron-withdrawing group, influencing the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical representation of key electronic properties, derived from general knowledge of similar compounds, is presented in the table below. Actual values would require specific DFT calculations.

PropertyPredicted Influence of Structural MoietiesPotential Impact
HOMO Energy Elevated by the electron-donating aminophenyl group.Increased reactivity towards electrophiles; potential for charge transfer applications.
LUMO Energy Influenced by the furan ring and hydroxymethyl group.Affects electron-accepting capability and stability.
HOMO-LUMO Gap Narrowed by the combined electronic effects of the substituents.Potential for absorption of light at longer wavelengths; relevant for optical applications.
Dipole Moment Significant, arising from the asymmetrical distribution of polar groups.Influences solubility in polar solvents and intermolecular interactions.

Steric and Conformational Aspects

The three-dimensional arrangement of the atoms in this compound plays a crucial role in its interactions with other molecules. The rotational freedom around the single bonds connecting the furan ring to the phenyl ring and the methanol (B129727) group allows for various conformations. Computational modeling can predict the most stable conformers and the energy barriers between them.

Studies on related bi-aromatic systems have shown that the dihedral angle between the rings is a key factor determining the extent of electronic conjugation. arxiv.org A more planar conformation would facilitate greater π-electron delocalization across the molecule, impacting its electronic and optical properties.

Reactivity and Interaction Modeling

Computational models can predict sites of reactivity within the molecule. The amino group, with its lone pair of electrons, is a likely site for protonation and electrophilic attack. The furan ring, being an aromatic heterocycle, can also participate in various reactions.

Furthermore, molecular docking simulations, a computational technique, could be employed to predict how this compound might interact with biological macromolecules, such as enzymes or receptors. This is a common approach in drug discovery and design to understand the potential biological activity of a compound. The shape, size, and electronic surface potential of the molecule are critical parameters in these simulations.

Research Applications and Functional Materials Development Utilizing 5 4 Amino Phenyl Furan 2 Yl Methanol Derivatives

Exploration of Derivatives in Medicinal Chemistry Research

The inherent biological activity of the furan (B31954) nucleus has spurred extensive research into the medicinal applications of [5-(4-Amino-phenyl)-furan-2-yl]-methanol derivatives. ijabbr.comorientjchem.orgutripoli.edu.ly These compounds have been investigated for their potential as therapeutic agents targeting a spectrum of diseases.

Design and Synthesis of Novel Furan-Based Scaffolds for Biological Inquiry

The design and synthesis of novel furan-based scaffolds derived from this compound are pivotal for exploring their biological potential. The synthetic strategies often involve modification of the amino and hydroxymethyl functional groups to generate a diverse library of compounds. For instance, the amino group can be acylated, alkylated, or converted into various heterocyclic systems, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or esterified to introduce different functionalities.

A variety of synthetic routes have been developed for furan derivatives, including the cyclization of Schiff bases to yield azetidine-2-one and thiazolidine-4-one derivatives. researchgate.net Additionally, furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been prepared through straightforward procedures. benthamdirect.com The synthesis of furan-based chalcones has been achieved via the Claisen-Schmidt condensation of 5-arylfurfural derivatives with 4'-cyanoacetophenone. eurekaselect.com These synthetic approaches allow for the creation of a wide array of furan-containing molecules for biological evaluation. ijabbr.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. ijabbr.comresearchgate.net These studies involve systematically modifying the molecule and assessing the impact of these changes on its efficacy. For example, the nature and position of substituents on the phenyl ring can significantly affect the compound's activity.

In a study on furan-conjugated tripeptides, it was found that a free amide at the C-terminus was necessary for activity against HeLa cells. researchgate.net Another SAR study of pyrazolopyridinyl pyrimidine derivatives, which share structural similarities with some furan-based compounds, revealed that the type and size of substituents have a significant impact on their inhibitory activity. nih.gov For instance, smaller cycloalkanes or shorter alkyl chains led to better activity, highlighting the sensitivity of the biological target to steric effects. nih.gov Furthermore, the introduction of fluorine atoms into the structure of some heterocyclic compounds has been shown to enhance their anticancer activity. researchgate.net

SAR Insights for Furan Derivatives

Structural ModificationObserved Effect on Biological ActivityReference Compound Class
Free C-terminus amideEssential for activity against HeLa cellsFuran-conjugated tripeptides
Smaller cycloalkane or shorter alkyl substituentsIncreased inhibitory activityPyrazolopyridinyl pyrimidine derivatives
Introduction of fluorine atomsEnhanced anticancer activityPyrazolo[1,5-a] benthamdirect.comnih.govnih.govtriazine derivatives

Mechanistic Studies of Derivative Interactions with Biological Targets (e.g., DNA minor groove)

Understanding the mechanism of action of this compound derivatives at the molecular level is essential for their development as therapeutic agents. One area of investigation is their interaction with DNA. Some furan derivatives have been shown to interact with the DNA minor groove. researchgate.net The furan ring, with its specific size and electronic properties, can fit into the minor groove of the DNA double helix, leading to the disruption of DNA replication and transcription processes.

The reactive metabolite of furan, cis-2-butene-1,4-dial, has been shown to react with DNA to form adducts with deoxyadenosine, deoxycytidine, and deoxyguanosine. nih.gov This genotoxic activity may be involved in the carcinogenic mechanism of furan. nih.gov Furthermore, a furan-oxidation-based methodology has been developed for DNA cross-linking, where the selective oxidation of an incorporated furan moiety generates a reactive species that can form a covalent bond with the complementary DNA strand. nih.govugent.be This approach has been utilized to study nucleic acid and protein interactions. rsc.org

Investigation of Antimicrobial Activity of Derivatives

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown promise in this area. researchgate.net The furan nucleus is a key structural component in many compounds with antibacterial and antifungal properties. orientjchem.orgnih.gov

Several studies have demonstrated the antimicrobial potential of furan derivatives. For example, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans. mdpi.com Similarly, some furan-2-carboxamide derivatives have exhibited antifungal and antibacterial activity, with compounds containing a 2,4-dinitrophenylhydrazone moiety being particularly active against E. coli. benthamdirect.com Additionally, 5-nitrofuran derivatives have been shown to inhibit both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial activity of furan derivatives is influenced by the nature of the substituents on the furan ring and the aromatic system. mdpi.com

Antimicrobial Activity of Furan Derivatives

Compound ClassTarget OrganismObserved Activity
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansGood antimicrobial activity
Furan-2-carboxamide derivatives with 2,4-dinitrophenylhydrazone moietyE. coliMost active antibacterial
5-Nitrofuran derivativesGram-positive and Gram-negative bacteriaInhibitory effects
Furan-based chalcone derivativesEnterococcus faecalis, Candida albicansPromising antimicrobial agent

Research into Neuroprotective Properties of Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant public health challenge, driving the search for new therapeutic strategies. nih.govresearchgate.net Furan-containing compounds have emerged as a promising class of molecules with neuroprotective potential. nih.govresearchgate.net Their diverse pharmacological activities, including antioxidant and anti-inflammatory properties, are key to their neuroprotective effects. nih.govresearchgate.net

Furan derivatives can scavenge free radicals and mitigate oxidative stress, which are major contributors to neurodegeneration. researchgate.net They also modulate inflammatory pathways, potentially reducing neuroinflammation, a critical factor in the progression of these disorders. researchgate.net Furthermore, some furan derivatives have been shown to promote neuronal survival and regeneration, enhance neuronal plasticity, and interact with neurotransmitter systems to maintain synaptic function. nih.govresearchgate.net For instance, certain 2-arylbenzo[b]furan derivatives have demonstrated neuroprotective and anti-inflammatory effects in vitro and in animal models of Alzheimer's disease. nih.gov

Development of Materials and Polymers Based on this compound

The unique chemical structure of this compound also makes it a valuable building block for the synthesis of novel polymers and functional materials. The presence of both an amino and a hydroxyl group allows for its incorporation into various polymer backbones through polycondensation reactions. Furthermore, the furan ring itself can participate in polymerization reactions.

Furan-based monomers, derived from renewable resources like furfural (B47365) and 5-hydroxymethylfurfural (B1680220), are being explored for the production of bio-based polymers. acs.orgcore.ac.uk These monomers can be used to synthesize a wide range of polymers, including polyesters, polyamides, and polyimides. mdpi.comdntb.gov.ua For example, furan-based diamines can be reacted with dianhydrides to produce bio-based polyimides with excellent thermal stability. mdpi.com Similarly, bifuran-containing polyamides have been synthesized from furfurylamine. acs.org The resulting furan-based polymers can have tunable bandgaps and have potential applications in biomedical fields as photosensitizers for eradicating bacteria. rsc.org

Furan-Derived Polymerization Studies

The presence of both an amino and a hydroxyl functional group on the this compound molecule allows for its use as a monomer in the synthesis of a variety of polymers. The furan moiety itself can be a crucial component of the polymer backbone, imparting unique thermal and mechanical properties.

Research in this area has explored the synthesis of bio-based polyamides and polyimides using furan-containing monomers as sustainable alternatives to petroleum-based polymers. magtech.com.cnresearchgate.netacs.org The rigid structure of the furan ring can enhance the glass transition temperature of the resulting polymers. researchgate.net For instance, furan-based polyamides have been synthesized via polycondensation reactions between furan-dicarboxylic acid derivatives and various diamines. magtech.com.cn While direct polymerization studies involving this compound are not extensively documented, its structure suggests its potential as a diamine or a diol monomer substitute.

The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group can participate in esterification reactions to produce polyesters. Furthermore, the bifunctional nature of this compound could lead to the formation of poly(amide-ester)s. The investigation into the polymerization of furan-based diamines for the preparation of bio-based polyimides is an active area of research. mdpi.comnih.govresearchgate.net These studies often focus on achieving high molecular weight polymers with excellent thermal stability. acs.orgrsc.org

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerPotential Polymer Properties
PolyamideDicarboxylic acid / Diacyl chlorideHigh thermal stability, rigidity
PolyesterDicarboxylic acid / Diacyl chlorideGood mechanical properties
Poly(amide-ester)Dicarboxylic acid / Diacyl chlorideHybrid properties of polyamides and polyesters
PolyimideDianhydrideExcellent thermal and chemical resistance

Incorporation into Functional Materials for Sensing or Optoelectronics

Furan-containing polymers and molecules have shown significant promise in the development of functional materials for sensing and optoelectronic applications. chemisgroup.usresearchgate.netlbl.gov The electron-rich nature of the furan ring makes it a suitable component in conjugated systems, which are essential for electronic and photonic devices.

Derivatives of this compound can be designed to act as chemosensors. The furan oxygen and the nitrogen of the amino group can serve as binding sites for metal ions. chemisgroup.us Upon binding, changes in the electronic properties of the molecule can lead to a detectable optical response, such as a change in fluorescence or color. researchgate.netx-mol.net Research has demonstrated the use of furan-based Schiff bases as fluorescent chemosensors for the detection of various metal ions. researchgate.net

In the field of optoelectronics, furan has been investigated as an alternative to thiophene in conjugated polymers for applications in organic solar cells and light-emitting diodes. lbl.govarxiv.org The incorporation of furan units can influence the electronic and optical properties of the polymers. researchgate.netnih.gov While specific studies on this compound in this context are limited, its structure provides a template for the synthesis of novel chromophores and fluorophores.

Table 2: Potential Functional Material Applications

Application AreaFunctional PrinciplePotential Role of the Compound's Derivatives
Chemical SensingChelation-induced photophysical changesLigand for selective ion detection
Optoelectronicsπ-conjugated systemsBuilding block for organic semiconductors and dyes
Flexible ElectronicsPolymer-based devicesMonomer for functional polyimides in flexible sensors nih.govresearchgate.net

Applications in Analytical Chemistry

The reactivity of the amino and hydroxyl groups, combined with the coordinating ability of the furan ring, makes this compound and its derivatives valuable in analytical chemistry.

Development of this compound as a Reagent or Ligand

In analytical chemistry, organic ligands are crucial for the separation, preconcentration, and determination of metal ions. The structural features of this compound suggest its potential as a chelating agent. The furan oxygen and the amino nitrogen can form stable complexes with various metal ions. sciencepg.com The synthesis of Schiff base derivatives by reacting the amino group with aldehydes can yield ligands with enhanced selectivity and sensitivity for specific metal ions. nih.gov

Furan-containing ligands have been studied for their coordination chemistry with transition metals. sc.edu These complexes can exhibit interesting catalytic and biological activities. The development of new analytical methods often relies on the synthesis of novel reagents with improved performance. Derivatives of this compound could be explored for applications in spectrophotometric or fluorometric analysis, as well as in chromatographic separations.

Precursor Role in Advanced Organic Synthesis

Beyond its direct applications, this compound serves as a versatile precursor for the synthesis of more complex organic molecules. The furan ring can undergo various transformations, and the amino and hydroxyl groups provide handles for a wide range of chemical modifications. pharmaguideline.commdpi.comresearchgate.net

The amino group can be diazotized and subsequently replaced by a variety of substituents, opening up pathways to a diverse array of phenyl-furan derivatives. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for synthetic elaboration. The furan ring itself can participate in Diels-Alder reactions, acting as a diene. mdpi.com

This compound can be a key starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. scispace.comresearchgate.netijsrst.com The synthesis of biologically active molecules containing the furan nucleus is a significant area of research. mdpi.comnih.gov The unique combination of functional groups in this compound makes it a valuable intermediate for accessing novel chemical structures with potentially useful properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(4-Amino-phenyl)-furan-2-yl]-methanol, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound’s synthesis likely involves coupling a 4-aminophenyl group to a hydroxymethyl-substituted furan core. A base (e.g., NaH) can deprotonate intermediates to facilitate nucleophilic substitution or cross-coupling reactions . For scalability, continuous flow reactors may enhance efficiency by controlling reaction parameters like temperature and residence time .
  • Data Consideration : Yields depend on substituent positioning; for example, steric hindrance from the 4-aminophenyl group may require optimized stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to furan derivatives) .

Q. What oxidation pathways are feasible for the hydroxymethyl group in this compound?

  • Methodology : Oxidation using KMnO₄ or CrO₃ under acidic conditions converts the hydroxymethyl group to a carboxylic acid, while milder agents like TEMPO selectively yield aldehydes . Enzymatic oxidation (e.g., flavoenzymes) offers bio-compatibility, as seen in related furan derivatives .
  • Contradictions : Over-oxidation risks (e.g., forming dicarboxylic acids) require careful reagent selection. Engineered oxidases with active-site mutations (e.g., hydrogen-bond donors) can improve selectivity .

Q. How does the 4-aminophenyl substituent influence electronic properties and reactivity?

  • Methodology : The amino group’s electron-donating nature increases furan ring aromaticity, affecting electrophilic substitution patterns. Computational DFT studies can map charge distribution and predict regioselectivity in reactions like halogenation .
  • Experimental Validation : Compare reactivity with non-amino analogs (e.g., [5-(3,4-Dichlorophenyl)furan-2-yl]-methanol) to isolate electronic effects .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Methodology : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to clarify mechanisms. For example, cytotoxicity assays (MTT) paired with ELISA for cytokine profiling can distinguish direct antimicrobial effects from immunomodulatory roles .
  • Case Study : In [5-(3,4-Dichlorophenyl)furan-2-yl]-methanol, chlorine substituents enhanced antimicrobial activity but reduced solubility, highlighting structure-activity trade-offs .

Q. What advanced analytical techniques validate structural conformation and purity?

  • Methodology :

  • X-ray Crystallography : Resolve dihedral angles between furan and phenyl rings (e.g., 70.25° in fluorophenyl analogs) to confirm 3D conformation .
  • NMR : Use 1H^1H-1H^1H COSY and HSQC to assign peaks for the hydroxymethyl (-CH2_2OH) and amino groups, ensuring no tautomeric shifts .
    • Data Table :
TechniqueKey ParametersReference
XRDSpace group P21/c, β = 104.2°
13C^{13}C NMRδ 60-65 ppm (hydroxymethyl C)

Q. How do computational models predict interactions with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like COX-2 or bacterial kinases. Focus on hydrogen bonding between the amino group and catalytic residues (e.g., Arg120 in COX-2) .
  • Validation : Compare with experimental IC50_{50} values from enzyme inhibition assays to refine force field parameters .

Q. What strategies mitigate side reactions (e.g., etherification) during functionalization?

  • Methodology : Protect the hydroxymethyl group via silylation (e.g., TBSCl) before modifying the amino group. In acetalization, avoid protic solvents to prevent ether byproducts (observed in HMF derivatives) .
  • Case Study : Acetalization of HMF with glycerol required anhydrous conditions to favor cyclic acetals over ethers .

Comparative Research Questions

Q. How does this compound compare to halogenated analogs in pharmacological applications?

  • Methodology :

  • Biological Activity : Chlorine substituents (e.g., in [5-(3,4-Dichlorophenyl)furan-2-yl]-methanol) enhance lipophilicity and antimicrobial potency but may increase toxicity .
  • Data Table :
CompoundLogPMIC (μg/mL) E. coliReference
This compound1.232
[5-(3,4-Dichlorophenyl)furan-2-yl]-methanol2.88

Q. What role does the furan ring’s aromaticity play in stabilizing reaction intermediates?

  • Methodology : Cyclic voltammetry can measure oxidation potentials to assess resonance stabilization. Compare with non-aromatic analogs (e.g., tetrahydrofuran derivatives) to quantify aromatic stabilization energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.